molecular formula C14H7F2NO2 B11446671 5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione

5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione

Cat. No.: B11446671
M. Wt: 259.21 g/mol
InChI Key: FJJGQRDFQGXRIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. Another method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which involves the formation of new C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H7F2NO2

Molecular Weight

259.21 g/mol

IUPAC Name

5-fluoro-2-(2-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7F2NO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H

InChI Key

FJJGQRDFQGXRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)F

Origin of Product

United States

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